molecular formula C10H14N2O3 B14695794 Imidazolidinetrione, cyclohexylmethyl- CAS No. 26262-91-9

Imidazolidinetrione, cyclohexylmethyl-

Katalognummer: B14695794
CAS-Nummer: 26262-91-9
Molekulargewicht: 210.23 g/mol
InChI-Schlüssel: MRESQOJGXSOINW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Imidazolidinetrione, cyclohexylmethyl- is a heterocyclic compound that belongs to the class of imidazolidinetriones These compounds are characterized by a five-membered ring structure containing three carbon atoms and two nitrogen atoms, with three carbonyl groups attached The cyclohexylmethyl group is a substituent that adds a cyclohexane ring attached to a methyl group to the imidazolidinetrione core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of imidazolidinetrione, cyclohexylmethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclohexylmethylamine with oxalyl chloride to form an intermediate, which then undergoes cyclization with urea to yield the desired imidazolidinetrione. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of imidazolidinetrione, cyclohexylmethyl- may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Imidazolidinetrione, cyclohexylmethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The cyclohexylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidinetrione derivatives with additional oxygen-containing functional groups, while reduction can produce hydroxylated imidazolidinetrione compounds.

Wissenschaftliche Forschungsanwendungen

Imidazolidinetrione, cyclohexylmethyl- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of imidazolidinetrione, cyclohexylmethyl- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Methyl-2,4,5-imidazolidinetrione: Similar structure but with a methyl group instead of a cyclohexylmethyl group.

    Hydantoin: A related compound with a similar ring structure but different functional groups.

    2,5-Oxazolidinedione: Another heterocyclic compound with a similar ring structure but containing oxygen atoms.

Uniqueness

Imidazolidinetrione, cyclohexylmethyl- is unique due to the presence of the cyclohexylmethyl group, which imparts distinct chemical and physical properties. This substituent can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

26262-91-9

Molekularformel

C10H14N2O3

Molekulargewicht

210.23 g/mol

IUPAC-Name

1-(cyclohexylmethyl)imidazolidine-2,4,5-trione

InChI

InChI=1S/C10H14N2O3/c13-8-9(14)12(10(15)11-8)6-7-4-2-1-3-5-7/h7H,1-6H2,(H,11,13,15)

InChI-Schlüssel

MRESQOJGXSOINW-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)CN2C(=O)C(=O)NC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.